molecular formula C13H11ClFN B3424567 4-chloro-N-[(4-fluorophenyl)methyl]aniline CAS No. 356531-46-9

4-chloro-N-[(4-fluorophenyl)methyl]aniline

Cat. No. B3424567
CAS RN: 356531-46-9
M. Wt: 235.68 g/mol
InChI Key: GHZMAHWNLUETDK-UHFFFAOYSA-N
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Description

4-chloro-N-[(4-fluorophenyl)methyl]aniline, also known as 4CFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

4-chloro-N-[(4-fluorophenyl)methyl]aniline has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, this compound has been studied for its potential use as a fluorescent probe for the detection of heavy metals in water.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(4-fluorophenyl)methyl]aniline is not well understood, but it is believed to act as a modulator of various biological pathways. In cancer cells, this compound has been shown to inhibit the activity of enzymes involved in cell proliferation and survival, leading to cell death. In Alzheimer's disease, this compound has been investigated for its potential to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the dose and route of administration. In animal studies, this compound has been shown to cause changes in liver and kidney function, as well as alterations in blood glucose levels. However, these effects are typically observed at high doses that are not relevant to the concentrations used in most scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-N-[(4-fluorophenyl)methyl]aniline in lab experiments is its high purity and stability, which makes it a reliable and consistent reagent. Additionally, this compound has a well-defined synthesis method that can be easily replicated in different labs. However, one of the limitations of using this compound is its relatively high cost compared to other reagents, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 4-chloro-N-[(4-fluorophenyl)methyl]aniline. In medicinal chemistry, further studies are needed to investigate the potential of this compound as a drug candidate for the treatment of various diseases. In materials science, researchers could explore the use of this compound as a building block for the synthesis of novel materials with unique properties. In environmental science, further studies are needed to optimize the use of this compound as a fluorescent probe for the detection of heavy metals in water.
Conclusion
In conclusion, this compound is a chemical compound with a wide range of potential applications in various fields. Its synthesis method has been optimized to produce high yields of pure this compound with minimal impurities. This compound has been extensively studied for its potential applications in medicinal chemistry, materials science, and environmental science. Its mechanism of action is not well understood, but it is believed to act as a modulator of various biological pathways. While this compound has many advantages as a reagent in lab experiments, its relatively high cost may limit its use in certain experiments. There are many potential future directions for research on this compound, including further studies on its potential as a drug candidate, building block for novel materials, and fluorescent probe for heavy metal detection.

properties

IUPAC Name

4-chloro-N-[(4-fluorophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZMAHWNLUETDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601254579
Record name N-(4-Chlorophenyl)-4-fluorobenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

356531-46-9
Record name N-(4-Chlorophenyl)-4-fluorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356531-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chlorophenyl)-4-fluorobenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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